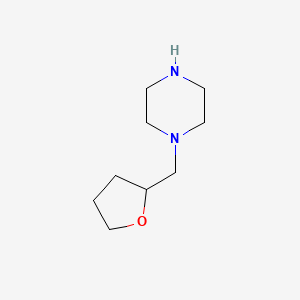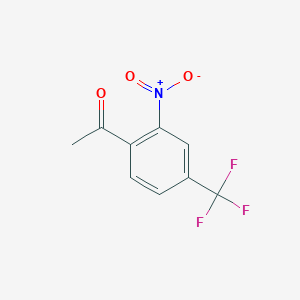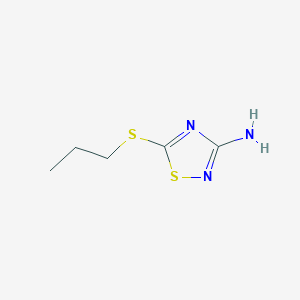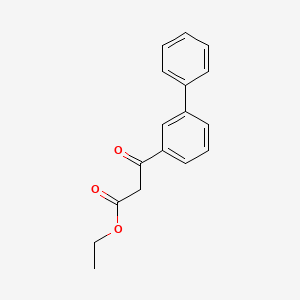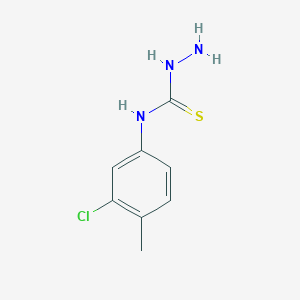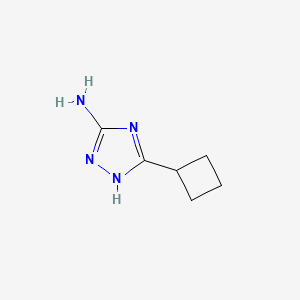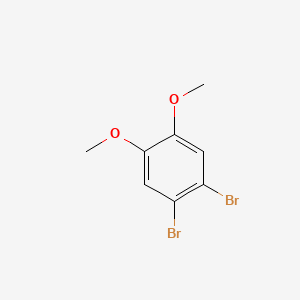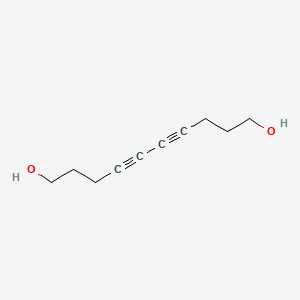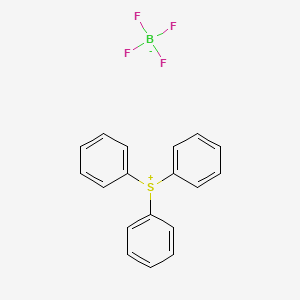
Triphenylsulfonium Tetrafluoroborate
Vue d'ensemble
Description
Triphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C18H15BF4S and a molecular weight of 350.19 . It is a white to almost white powder or crystal . It is used as a catalyst for photoinitiated polymerization .
Molecular Structure Analysis
The molecular structure of Triphenylsulfonium Tetrafluoroborate consists of 18 carbon atoms, 15 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 1 sulfur atom .Chemical Reactions Analysis
Triphenylsulfonium Tetrafluoroborate is involved in photolysis reactions. For instance, the products from the 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly (methyl methacrylate) film have been characterized .Physical And Chemical Properties Analysis
Triphenylsulfonium Tetrafluoroborate is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It has a melting point range of 192.0 to 196.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique
Application in Polymer Light-Emitting Diodes
- Summary of Application: Triphenylsulfonium triflate, a similar compound to Triphenylsulfonium Tetrafluoroborate, has been used in wide band-gap polymer light-emitting diodes to improve charge injection and transport .
- Methods of Application: The triphenylsulfonium triflate salt is inserted into the emitting layer of the diode. The anion displacement influences the energetics at the polymer/anode interface facilitating hole injection, whereas the triphenylsulfonium cations act as electron transporting sites .
- Results or Outcomes: The OLEDs exhibit significantly reduced turn-on voltage to half their initial value and increased luminance at low operating voltage .
Application in Photolithographic Materials
- Summary of Application: Triphenylsulfonium salts, including Triphenylsulfonium Tetrafluoroborate, are well-known photoacid generators used in the area of photolithographic materials .
Application in Synthesis of Nonmetal Cation Tetrafluoroborates
- Summary of Application: Triphenylsulfonium Tetrafluoroborate has been used in the synthesis of nonmetal cation tetrafluoroborates .
- Methods of Application: The specific methods of application are not detailed in the source. However, the synthesis was achieved by microwave-assisted solvothermal and characterized by single crystal X-ray diffraction, IR spectroscopy, and thermal analysis DTA-TGA .
- Results or Outcomes: Two new nonmetal cation tetrafluoroborate phases were synthesized .
Application in Hybrid Materials
- Summary of Application: Nonmetal tetrafluoroborates, including Triphenylsulfonium Tetrafluoroborate, are used in the creation of hybrid materials .
- Methods of Application: The specific methods of application are not detailed in the source. However, hybrid materials are chemical compounds consisting of the association of organic moiety and inorganic portion .
- Results or Outcomes: The combination of two properties induces a strong synergistic interaction, allowing the creation of a new property resulting from the association of specific physical properties, such as optical, mechanical, magnetic, and/or electrical properties .
Application in Biomedical Sector
- Summary of Application: Triphenylsulfonium Tetrafluoroborate is a highly demanded substance in the biomedical sector .
- Methods of Application: The specific methods of application are not detailed in the source. However, it is known for its remarkable photoinitiator properties .
- Results or Outcomes: Its versatile usage spans across dental materials and drug delivery systems .
Application in Polymerization Initiators
Safety And Hazards
Orientations Futures
While specific future directions for Triphenylsulfonium Tetrafluoroborate are not mentioned in the search results, it is noted that triphenylsulfonium salts represent an attractive class of materials that can be blended with conjugated polymers and can modify their electrical and/or emissive characteristics . This suggests potential future research directions in the field of polymer-based light-emitting diodes and other related applications .
Propriétés
IUPAC Name |
triphenylsulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375391 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium Tetrafluoroborate | |
CAS RN |
437-13-8 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

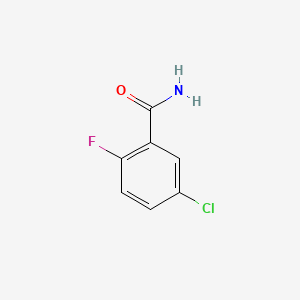
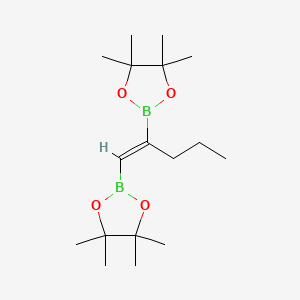
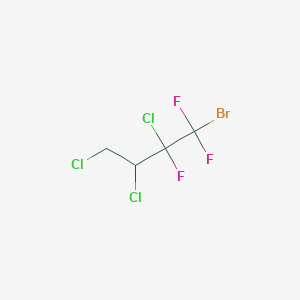
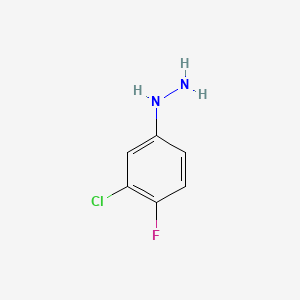
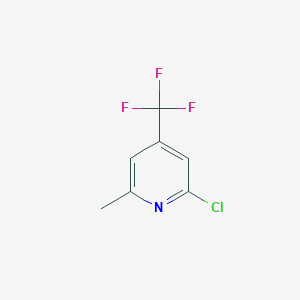
![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
